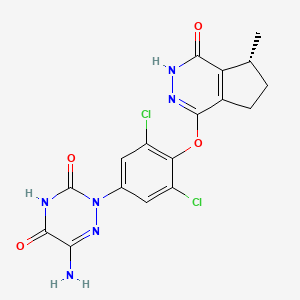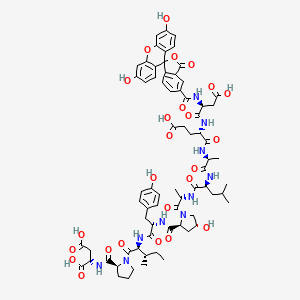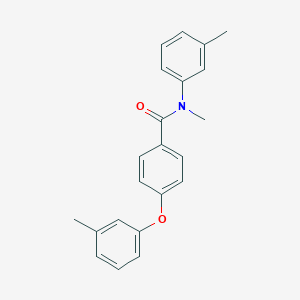
11|A-Hsd2-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 11, also known as carbon-11, is a radioactive isotope of carbon with a half-life of approximately 20.38 minutes. It is widely used in positron emission tomography (PET) imaging due to its ability to emit positrons, which are detected by PET scanners to produce detailed images of biological processes in the body .
准备方法
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the nuclear reaction:
14N(p,α)11C
This process requires high-energy protons and results in the formation of carbon-11, which is then incorporated into various chemical compounds for use in PET imaging .
Industrial Production Methods
The industrial production of carbon-11-labeled compounds involves the use of automated synthesis modules that can rapidly and efficiently incorporate carbon-11 into a wide range of molecules. These modules are designed to handle the short half-life of carbon-11 and ensure that the labeled compounds are produced quickly and with high purity .
化学反应分析
Types of Reactions
Carbon-11-labeled compounds can undergo various chemical reactions, including:
Oxidation: Carbon-11 can be incorporated into molecules that undergo oxidation reactions to form carbon-11-labeled oxidized products.
Reduction: Similarly, carbon-11-labeled compounds can participate in reduction reactions to yield reduced products.
Common Reagents and Conditions
Common reagents used in the synthesis of carbon-11-labeled compounds include:
Carbon dioxide: Used in the fixation of carbon-11 to form carbon-11-labeled carboxylic acids.
Carbon monoxide: Utilized in carbonylation reactions to produce carbon-11-labeled carbonyl compounds.
Methyl iodide: Employed in methylation reactions to introduce carbon-11 into organic molecules.
Major Products Formed
The major products formed from these reactions include carbon-11-labeled amino acids, sugars, and other biologically relevant molecules that are used in PET imaging to study various physiological and pathological processes .
科学研究应用
Carbon-11-labeled compounds have a wide range of applications in scientific research, including:
Chemistry: Used to study reaction mechanisms and kinetics by tracking the movement of carbon-11 atoms in chemical reactions.
Biology: Employed in PET imaging to visualize and quantify biological processes such as metabolism, receptor binding, and enzyme activity.
Medicine: Used in the diagnosis and monitoring of diseases such as cancer, neurological disorders, and cardiovascular diseases through PET imaging.
Industry: Applied in the development of new drugs and therapies by providing detailed information on the pharmacokinetics and pharmacodynamics of potential drug candidates
作用机制
The mechanism by which carbon-11-labeled compounds exert their effects is primarily through the emission of positrons. When a carbon-11 atom decays, it emits a positron, which travels a short distance before encountering an electron. The positron and electron annihilate each other, producing two gamma photons that travel in opposite directions. These photons are detected by PET scanners, allowing for the visualization of the distribution and concentration of the carbon-11-labeled compound in the body .
相似化合物的比较
Similar Compounds
Fluorine-18: Another commonly used PET isotope with a longer half-life (approximately 110 minutes) compared to carbon-11. It is often used in the synthesis of fluorodeoxyglucose (FDG) for imaging glucose metabolism.
Nitrogen-13: A PET isotope with a half-life of approximately 10 minutes, used in the synthesis of ammonia for imaging blood flow and myocardial perfusion.
Oxygen-15: A PET isotope with a very short half-life (approximately 2 minutes), used in the synthesis of water and oxygen gas for imaging blood flow and oxygen utilization .
Uniqueness of Carbon-11
Carbon-11 is unique among PET isotopes due to its ability to be incorporated into a wide range of organic molecules, making it highly versatile for studying various biological processes. Its short half-life allows for rapid imaging, reducing the radiation exposure to patients. Additionally, carbon-11-labeled compounds can be synthesized quickly and with high specificity, making them valuable tools in both research and clinical settings .
属性
分子式 |
C22H21NO2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-methyl-4-(3-methylphenoxy)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO2/c1-16-6-4-8-19(14-16)23(3)22(24)18-10-12-20(13-11-18)25-21-9-5-7-17(2)15-21/h4-15H,1-3H3 |
InChI 键 |
AEHJWBUGBVMBFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


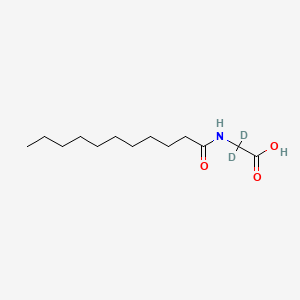
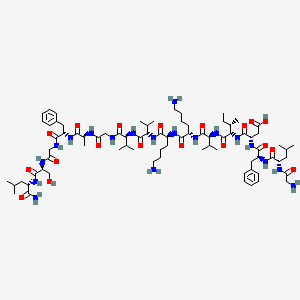
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)


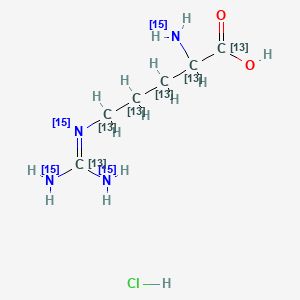
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
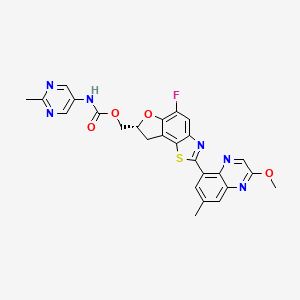
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
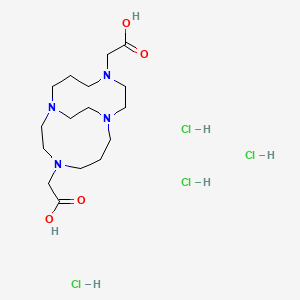
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
